An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1-Difluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The introduction of the difluoroethyl group onto the pyridine ring can significantly alter the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1,1-Difluoroethyl)pyridine, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for 3-(1,1-Difluoroethyl)pyridine. It is important to note that while some experimental data is available for related compounds, specific experimental values for 3-(1,1-Difluoroethyl)pyridine are not widely published. Therefore, predicted values from computational models are also included and should be considered with appropriate scientific discretion.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂N | |
| Molecular Weight | 143.14 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Predicted: 168 °C | |
| Density | Predicted: 1.124 g/cm³ | |
| pKa (of pyridinium ion) | Predicted: 4.15 ± 0.10 | |
| Solubility | Miscible with water and a broad range of organic solvents including hexane.[2] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]
Procedure:
-
Ensure the sample of 3-(1,1-Difluoroethyl)pyridine (if solid at room temperature) is pure and dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination
The boiling point of a liquid can be determined using a micro-boiling point or distillation method.[2]
Procedure (Micro-boiling Point):
-
Place a small amount of liquid 3-(1,1-Difluoroethyl)pyridine into a small test tube.
-
Invert a sealed capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and heat the assembly in a suitable heating bath (e.g., an oil bath or a Thiele tube).
-
Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.
-
Remove the heat source when a steady stream of bubbles is observed.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of liquid 3-(1,1-Difluoroethyl)pyridine can be measured using a pycnometer or a digital density meter.
Procedure (Pycnometer):
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer accurately.
-
Fill the pycnometer with 3-(1,1-Difluoroethyl)pyridine, ensuring no air bubbles are trapped.
-
Stopper the pycnometer and bring it to a constant temperature in a water bath.
-
Carefully wipe any excess liquid from the outside of the pycnometer and weigh it again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
pKa Determination
The pKa of the conjugate acid of 3-(1,1-Difluoroethyl)pyridine can be determined by potentiometric titration.
Procedure:
-
Prepare a standard solution of 3-(1,1-Difluoroethyl)pyridine of known concentration in water or a suitable solvent mixture.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution of the compound with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each incremental addition of the acid titrant.
-
Plot the pH of the solution against the volume of acid added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated.
Solubility Determination
The solubility of 3-(1,1-Difluoroethyl)pyridine in various solvents can be determined by the shake-flask method.
Procedure:
-
Add an excess amount of 3-(1,1-Difluoroethyl)pyridine to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Seal the flask and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS, after creating a calibration curve with standard solutions of known concentrations.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Synthesis and Reactivity
A potential synthetic workflow could involve the reaction of a suitable pyridine precursor with a difluoroethylating agent.
The reactivity of 3-(1,1-Difluoroethyl)pyridine is influenced by the electron-withdrawing nature of the difluoroethyl group and the inherent electronic properties of the pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The difluoroethyl group can influence the regioselectivity of these reactions.
Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many approved drugs due to their ability to form hydrogen bonds and participate in various biological interactions.[4][5] The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]
While specific biological activities and targets for 3-(1,1-Difluoroethyl)pyridine are not detailed in the provided search results, its structural features suggest potential for investigation in various therapeutic areas. The general workflow for evaluating a compound like this in early drug discovery is outlined below.
References
- 1. 3-(1,1-Difluoroethyl)pyridine | 114468-03-0 [sigmaaldrich.com]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
